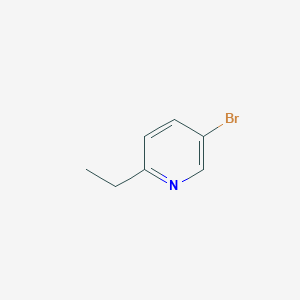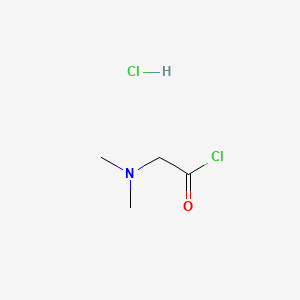
3-Oxime de 2H-1,4-benzoxazine-2,3(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime makes it an important building block for the synthesis of various pharmaceuticals and bioactive molecules .
Applications De Recherche Scientifique
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory, antihypertensive, and antitumor activities.
Industry: Utilized in the development of photoactive materials and other functional materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction leads to the formation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. This method utilizes palladium-catalyzed regioselective halogenation with N-halosuccinimide, providing a cost-effective and time-saving approach for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzoxazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Halogenating agents: Such as N-halosuccinimide for regioselective halogenation.
Major Products
The major products formed from these reactions include various halogenated derivatives, oxo derivatives, and amine derivatives, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit platelet aggregation and act as a D2 receptor antagonist . The exact molecular targets and pathways may vary depending on the specific application and biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime include:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A halogenated derivative with similar biological activities.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: A tricyclic fused benzoxazinyl-oxazolidinone with antibacterial and anticoagulant activities.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime lies in its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazinone derivatives. This makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .
Propriétés
IUPAC Name |
3-(hydroxyamino)-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOBWALLLLBKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470703 |
Source


|
| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903891-95-2 |
Source


|
| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)



